Cas no 27909-08-6 ([8,8'-Bi-2H-1-benzopyran]-2,2'-dione,4,4',7,7'-tetramethoxy-5,5'-dimethyl-, (8S)-)

[8,8'-Bi-2H-1-benzopyran]-2,2'-dione,4,4',7,7'-tetramethoxy-5,5'-dimethyl-, (8S)- structure
27909-08-6 structure
Product Name:[8,8'-Bi-2H-1-benzopyran]-2,2'-dione,4,4',7,7'-tetramethoxy-5,5'-dimethyl-, (8S)-
CAS No:27909-08-6
MF:C24H22O8
MW:438.426687717438
CID:257008
PubChem ID:34059
Update Time:2025-07-09

[8,8'-Bi-2H-1-benzopyran]-2,2'-dione,4,4',7,7'-tetramethoxy-5,5'-dimethyl-, (8S)- Chemical and Physical Properties

Names and Identifiers

    • [8,8'-Bi-2H-1-benzopyran]-2,2'-dione,4,4',7,7'-tetramethoxy-5,5'-dimethyl-, (8S)-
    • [8,8'-bi-2H-1-benzopyran]-2,2'-dione, 4,4',7,7'-tetramethoxy-5,5'-dimethyl-
    • 8-(4,7-dimethoxy-5-methyl-2-oxochromen-8-yl)-4,7-dimethoxy-5-methylchromen-2-one
    • Q27133294
    • (P)-(+)-4,4',7,7'-tetramethoxy-5,5'-dimethyl-2H,2'H-8,8'-bichromene-2,2'-dione
    • NS00094887
    • DTXSID00182193
    • CHEBI:64454
    • (S)-(+)-4,4',7,7'-tetramethoxy-5,5'-dimethyl-2H,2'H-8,8'-bichromene-2,2'-dione
    • (+)-Kotanin
    • 27909-08-6
    • (aS)-(+)-4,4',7,7'-tetramethoxy-5,5'-dimethyl-2H,2'H-8,8'-bichromene-2,2'-dione
    • 5-19-07-00123 (Beilstein Handbook Reference)
    • 8,8'-BICOUMARIN, 5,5'-DIMETHYL-4,4',7,7'-TETRAMETHOXY-, (+)-
    • SCHEMBL1696046
    • (+)-4,4',7,7'-Tetramethoxy-5,5'-dimethyl-8,8'-bi(2H-1-benzopyran)-2,2'-dione
    • (8,8'-Bi-2H-1-benzopyran)-2,2'-dione, 4,4',7,7'-tetramethoxy-5,5'-dimethyl-, (+)-
    • CS-0064107
    • (P)-4,4',7,7'-tetramethoxy-5,5'-dimethyl-2H,2'H-8,8'-bichromene-2,2'-dione
    • (S)-4,4',7,7'-tetramethoxy-5,5'-dimethyl-2H,2'H-8,8'-bichromene-2,2'-dione
    • Kotanin A
    • (+)-4,4',7,7'-tetramethoxy-5,5'-dimethyl-2H,2'H-8,8'-bichromene-2,2'-dione
    • (+)-5,5'-Dimethyl-4,4',7,7'-tetramethoxy-8,8'-bicoumarin
    • HY-116132
    • CBA90908
    • BRN 1444290
    • Kotanin
    • CHEMBL4634315
    • Inchi: 1S/C24H22O8/c1-11-7-13(27-3)21(23-19(11)15(29-5)9-17(25)31-23)22-14(28-4)8-12(2)20-16(30-6)10-18(26)32-24(20)22/h7-10H,1-6H3
    • InChI Key: CSJOUDOXDHMIAH-UHFFFAOYSA-N
    • SMILES: O1C(C=C(C2=C(C)C=C(C(=C12)C1C(=CC(C)=C2C(=CC(=O)OC=12)OC)OC)OC)OC)=O

Computed Properties

  • Exact Mass: 438.13146
  • Monoisotopic Mass: 438.13146766g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 738
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 89.5Ų

Experimental Properties

  • PSA: 89.52

[8,8'-Bi-2H-1-benzopyran]-2,2'-dione,4,4',7,7'-tetramethoxy-5,5'-dimethyl-, (8S)- Pricemore >>

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[8,8'-Bi-2H-1-benzopyran]-2,2'-dione,4,4',7,7'-tetramethoxy-5,5'-dimethyl-, (8S)- Related Literature

Additional information on [8,8'-Bi-2H-1-benzopyran]-2,2'-dione,4,4',7,7'-tetramethoxy-5,5'-dimethyl-, (8S)-

Comprehensive Analysis of [8,8'-Bi-2H-1-benzopyran]-2,2'-dione,4,4',7,7'-tetramethoxy-5,5'-dimethyl-, (8S)- (CAS No. 27909-08-6)

The compound [8,8'-Bi-2H-1-benzopyran]-2,2'-dione,4,4',7,7'-tetramethoxy-5,5'-dimethyl-, (8S)-, identified by its CAS No. 27909-08-6, is a structurally unique molecule belonging to the benzopyran family. Its intricate architecture, featuring tetramethoxy and dimethyl substitutions, makes it a subject of significant interest in pharmaceutical and material science research. This article delves into its properties, applications, and relevance to current scientific trends, addressing common queries such as "What are the uses of benzopyran derivatives?" and "How does stereochemistry influence bioactive compounds?"

From a chemical perspective, the (8S)- stereochemistry of this compound plays a pivotal role in its biological interactions. Researchers have explored its potential as a precursor for fluorescent probes due to its conjugated system, which aligns with the growing demand for bioimaging agents in diagnostics. Additionally, its methoxy groups contribute to enhanced solubility, a critical factor in drug formulation—addressing frequent searches like "How to improve drug solubility using chemical modifications?"

In the context of sustainability, [8,8'-Bi-2H-1-benzopyran]-2,2'-dione derivatives are being investigated for their role in green chemistry applications. For instance, their photostability makes them candidates for organic photovoltaics, a hot topic linked to renewable energy solutions. This aligns with user inquiries such as "Can organic compounds replace silicon in solar cells?"—showcasing the compound's multidisciplinary relevance.

Another area of exploration is the compound's potential antioxidant properties, attributed to its benzopyran core. Studies suggest that such structures may mitigate oxidative stress, a key focus in anti-aging and neurodegenerative disease research. This addresses popular questions like "What natural compounds fight free radicals?" while highlighting the molecule's therapeutic promise without overstating unverified claims.

From an industrial standpoint, the tetramethoxy-5,5'-dimethyl configuration offers stability under varied pH conditions, making it suitable for cosmetic preservatives or food-grade antioxidants. Such applications resonate with trending searches like "Are synthetic antioxidants safe?" and "Plant-derived alternatives to BHA/BHT," positioning the compound as a bridge between synthetic and natural solutions.

In summary, CAS No. 27909-08-6 represents a versatile scaffold with applications spanning biomedicine, energy, and consumer goods. Its study not only answers niche scientific questions but also intersects with broader societal interests in health and sustainability. Future research may further unlock its potential, particularly in stereoselective synthesis and nanomaterial functionalization—topics increasingly queried in academic and industrial circles alike.

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